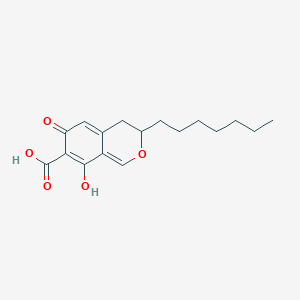
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid is a complex organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, followed by functionalization at specific positions to introduce the heptyl, hydroxy, and carboxylic acid groups.
Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving ortho-hydroxybenzaldehyde and an appropriate alkyne under acidic conditions.
Functionalization: The introduction of the heptyl group can be achieved through Friedel-Crafts alkylation, while the hydroxy group can be introduced via hydroxylation reactions. The carboxylic acid group is typically introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The heptyl group may enhance its hydrophobic interactions, improving its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 4-hydroxy-2-quinolones
Uniqueness
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid is unique due to its specific combination of functional groups and its heptyl chain, which may confer distinct biological activities and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H22O5 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-heptyl-8-hydroxy-6-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C17H22O5/c1-2-3-4-5-6-7-12-8-11-9-14(18)15(17(20)21)16(19)13(11)10-22-12/h9-10,12,19H,2-8H2,1H3,(H,20,21) |
InChI-Schlüssel |
PHKVCHUVTDZCMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


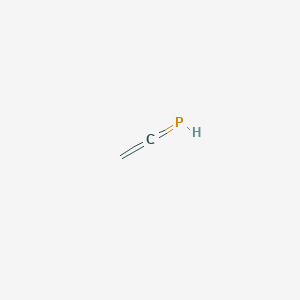
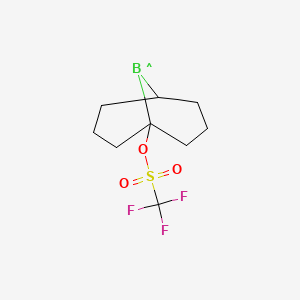
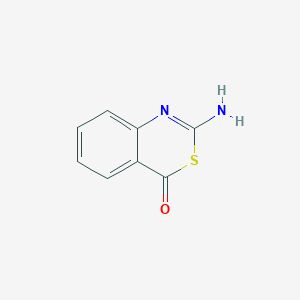

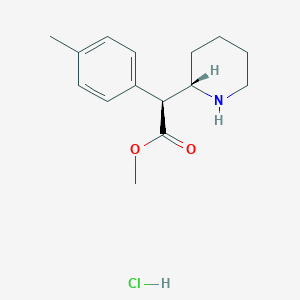

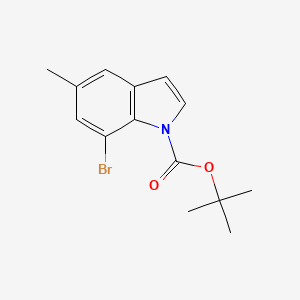
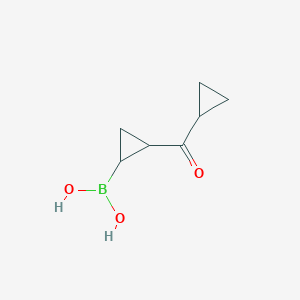



![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)


